molecular formula C10H12ClNO B1655257 N-(2-Chlorophenyl)butanamide CAS No. 33694-15-4

N-(2-Chlorophenyl)butanamide

Cat. No.: B1655257
CAS No.: 33694-15-4
M. Wt: 197.66 g/mol
InChI Key: SUINBJHPZPYMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)butanamide (CAS: 33694-15-4) is a chlorinated aromatic amide with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.661 g/mol. Its IUPAC name is this compound, and it is also referred to as 2-chlorobutylanilide . Structurally, it consists of a butanamide chain linked to a 2-chlorophenyl group. This compound has been studied for its crystallographic, electronic, and synthetic properties, particularly in the context of substituted amides and their derivatives .

Properties

CAS No.

33694-15-4

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-(2-chlorophenyl)butanamide

InChI

InChI=1S/C10H12ClNO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13)

InChI Key

SUINBJHPZPYMTI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1Cl

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1Cl

Other CAS No.

33694-15-4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The electronic and steric effects of substituents significantly influence the physicochemical properties of chlorophenyl amides. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Key Substituents CAS Number Molecular Weight (g/mol)
N-(2-Chlorophenyl)butanamide C₁₀H₁₂ClNO -Cl (para to amide) 33694-15-4 197.661
N-(2-Chlorophenyl)-2-phenylbutanamide C₁₆H₁₆ClNO -Ph (at β-position of amide) 346727-17-1 273.762
N-(2-Benzoyl-4-chlorophenyl)butanamide C₁₇H₁₆ClNO₂ -Benzoyl (ortho to amide) 195066-55-8 301.770
N-(2-amino-4-chlorophenyl)-3-methylbutanamide C₁₁H₁₅ClN₂O -NH₂ (ortho to amide) - 226.703
2-Chloro-3-oxo-N-phenylbutanamide C₁₀H₁₀ClNO₂ -Oxo (at γ-position of amide) - 211.650

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -COPh) enhance the electrophilicity of the amide carbonyl, while electron-donating groups (e.g., -NH₂) reduce it .

Electronic Properties via ³⁵Cl NQR Studies

Comparative ³⁵Cl nuclear quadrupole resonance (NQR) studies reveal how substituents modulate electron distribution:

  • Alkyl vs. Aryl Substituents : Alkyl groups (e.g., -CH₃) in the side chain lower NQR frequencies due to reduced electron density at the chlorine atom. Conversely, aryl or chlorinated alkyl groups (e.g., -CCl₃) increase frequencies, indicating stronger electric field gradients .
  • Exception: N-(2-Chlorophenyl)-2,2,2-trichloroacetamide exhibits anomalous NQR behavior, attributed to crystal field effects distorting the electron density distribution .

Thermodynamic and Crystallographic Properties

  • Melting Points : Derivatives with rigid substituents (e.g., benzoyl groups) generally exhibit higher melting points due to enhanced molecular packing .
  • Crystallographic Data: For example, N-(phenyl)-2-chloro-2-methylacetamide crystallizes in a monoclinic system (space group P2₁/c), with bond lengths and angles consistent with steric crowding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.